Boc-(S)-3-amino-5-methylhexan-1-ol
CAS No.: 230637-48-6
Cat. No.: VC7393631
Molecular Formula: C12H25NO3
Molecular Weight: 231.336
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 230637-48-6 |
|---|---|
| Molecular Formula | C12H25NO3 |
| Molecular Weight | 231.336 |
| IUPAC Name | tert-butyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate |
| Standard InChI | InChI=1S/C12H25NO3/c1-9(2)8-10(6-7-14)13-11(15)16-12(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,13,15)/t10-/m1/s1 |
| Standard InChI Key | WDNUNTNGUOKMFE-SNVBAGLBSA-N |
| SMILES | CC(C)CC(CCO)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Boc-(S)-3-amino-5-methylhexan-1-ol consists of a six-carbon chain with a methyl branch at the fifth position, an (S)-configured amine at the third carbon, and a hydroxyl group at the terminal position. The Boc group () protects the amine, enhancing stability during synthetic reactions. The compound’s stereochemistry is critical for its role in asymmetric synthesis, where chiral induction dictates biological activity in downstream products .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 231.332 g/mol | |
| Density | ||
| Boiling Point | 342.3 \pm 25.0 \, ^\circ\text{C} | |
| Flash Point | 160.8 \pm 23.2 \, ^\circ\text{C} | |
| Optical Activity | (S)-configuration |
Synthetic Methodologies
Diastereoselective Reduction of Ketones
A common route to β-amino alcohols involves the reduction of α-amino ketones. For example, NaBH in ethanol reduces -benzoyl-α-aminoalkyl trifluoromethyl ketones to yield syn-β-amino alcohols with high diastereoselectivity . Applying this method, Boc-(S)-3-amino-5-methylhexan-1-ol could be synthesized via reduction of a precursor ketone, preserving the (S)-configuration through steric control.
Protection-Deprotection Strategies
The Boc group is introduced via reaction of the amine with di-tert-butyl dicarbonate () under basic conditions. Subsequent deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the free amine, enabling further functionalization .
Applications in Organic Synthesis
Peptidomimetics and β-Peptides
Boc-(S)-3-amino-5-methylhexan-1-ol serves as a building block for “carba peptides,” where the hydroxyl group mimics peptide bonds’ carbonyl oxygen. Its structural similarity to β-amino acids enables the synthesis of β-peptides, which exhibit enhanced metabolic stability compared to natural peptides .
Chiral Auxiliaries and Catalysts
The compound’s chiral center facilitates its use in asymmetric catalysis. For example, β-amino alcohols are employed as ligands in enantioselective reductions or organocatalysts in aldol reactions .
Table 2: Industrial and Research Applications
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